Alamandine

Beschreibung

Eigenschaften

IUPAC Name |

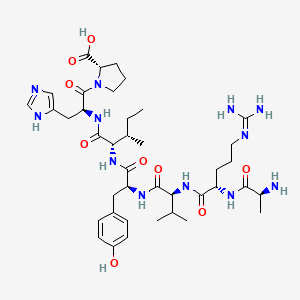

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMYBFKDLPBYSO-GIGALADGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Biology of Alamandine

Biosynthesis and Metabolic Pathways of Alamandine

This compound (Ala-Arg-Val-Tyr-Ile-His-Pro) is an endogenous peptide found in human blood and rat cardiac tissue, among other locations ahajournals.orgnih.govsvemonline.orgwikipedia.orgjst.go.jpresearchgate.net. Its biosynthesis occurs primarily through two distinct enzymatic pathways within the complex renin-angiotensin system.

One primary pathway for this compound formation involves the catalytic hydrolysis of the octapeptide Angiotensin A (Ang A) by Angiotensin-Converting Enzyme 2 (ACE2) ahajournals.orgnih.govsvemonline.orgwikipedia.orgjst.go.jpphysiology.orgmdpi.comresearchgate.netnih.govmdpi.comnih.govmedchemexpress.com. Ang A itself is a metabolite of Angiotensin II (Ang II), formed by the decarboxylation of its N-terminal aspartate residue into alanine wikipedia.orgmdpi.com. This enzymatic conversion by ACE2 underscores the central role of this enzyme in processing angiotensin peptides and generating protective components of the RAS ahajournals.orgsvemonline.org.

This compound can also be directly formed from Angiotensin-(1-7) (Ang-(1-7)) through a decarboxylation reaction ahajournals.orgnih.govsvemonline.orgwikipedia.orgjst.go.jpphysiology.orgmdpi.comresearchgate.netnih.govmdpi.comnih.govmedchemexpress.comnih.gov. This process involves the removal of a carboxyl group from the N-terminal aspartate residue of Ang-(1-7), leading to its conversion into an alanine residue, which characterizes this compound ahajournals.orgsvemonline.orgwikipedia.orgmdpi.com. An aspartate decarboxylase (AD) is implicated in this conversion nih.govphysiology.org. The structural similarity between this compound and Ang-(1-7), differing only by the N-terminal amino acid (alanine in this compound vs. aspartate in Ang-(1-7)), highlights their close metabolic relationship within the RAS ahajournals.orgwikipedia.orgmdpi.com.

Recent research has identified this compound-derived peptides, further expanding the complexity of this compound's metabolic landscape. Notably, this compound-(1-5), a pentapeptide, has been identified and is confirmed to circulate in both human and rodent blood biorxiv.orgresearchgate.net. Its formation from this compound occurs through the hydrolytic action of Angiotensin-Converting Enzyme (ACE) biorxiv.orgresearchgate.netphoenixpeptide.comscilit.com. This discovery suggests that this compound, similar to other angiotensin peptides, can undergo further processing to generate additional bioactive fragments with unique physiological properties biorxiv.org.

Formation from Angiotensin-(1-7) via Decarboxylation

This compound Receptors and Binding Kinetics

The biological actions of this compound are mediated through specific receptor interactions, distinct from those of other RAS components like Ang-(1-7) and Ang II.

The Mas-related G-protein-coupled receptor, member D (MrgD), also known as TGR7 or hGPCR45, has been definitively characterized as the primary receptor for this compound ahajournals.orgnih.govsvemonline.orgwikipedia.orgjst.go.jpphysiology.orgresearchgate.netnih.govmdpi.comnih.govmedchemexpress.comnih.govmdpi.comguidetopharmacology.orgimrpress.commdpi.comnih.gov. This identification was crucial, as this compound's effects were found to be independent of the well-known vasodilator receptors of the RAS, Mas (the receptor for Ang-(1-7)) and the Angiotensin II type 2 receptor (AT2R) ahajournals.orgphysiology.org.

Studies using MrgD-transfected cells have shown that this compound induces nitric oxide (NO) production and promotes a dose-dependent increase in intracellular cyclic adenosine monophosphate (cAMP) levels, indicating Gs protein coupling wikipedia.orgphysiology.orgmedchemexpress.commdpi.comguidetopharmacology.org. The binding of this compound to MrgD can be specifically blocked by D-Pro7-Ang-(1-7), an antagonist for both Mas and MrgD receptors ahajournals.orgwikipedia.orgphysiology.orgnih.govguidetopharmacology.org. This specific receptor interaction underlies this compound's distinct physiological effects, which often resemble those of Ang-(1-7) but are mediated through a separate signaling pathway ahajournals.orgsvemonline.orgphysiology.org.

MrgD receptors exhibit a broad distribution across various tissues and cell types, reflecting the widespread physiological roles of this compound.

Table 1: Distribution of MrgD Receptors in Mammalian Tissues and Cell Types

| Tissue/Cell Type | Species/Context | Reference |

| Heart (neonatal & adult cardiomyocytes) | Rat, Mouse | nih.govphysiology.org |

| Human Blood | Human | ahajournals.orgnih.govsvemonline.orgwikipedia.orgjst.go.jpresearchgate.net |

| Rat Cardiac Tissue | Rat | nih.govsvemonline.orgjst.go.jpresearchgate.net |

| Endothelial Cells | Primary endothelial cells | physiology.orgmedchemexpress.commdpi.com |

| Mesangial Cells | Primary mesangial cells | physiology.orgmedchemexpress.commdpi.com |

| Vascular Smooth Muscle Cells (VSMCs) | Blood vessels | mdpi.com |

| Atherosclerotic Plaques | Cardiovascular system | mdpi.comimrpress.com |

| Dorsal Root Ganglia (sensory neurons) | Mouse, Rat (nonpeptidergic neurons) | guidetopharmacology.org |

| Testes | Rat | guidetopharmacology.org |

| Urinary Bladder | Rat | guidetopharmacology.org |

| Arteries | Rat | guidetopharmacology.org |

| Uterus | Rat | guidetopharmacology.org |

| Kidney (tubular cells) | Human (proximal and distal nephrons, not glomeruli) | mdpi.com |

| Retina (neurons, vasculature, Müller glial, RPE cells) | Mouse, Human | researchgate.net |

MrgD expression has been observed in the heart, including both neonatal and adult cardiomyocytes, indicating its role in cardiac function nih.govphysiology.org. In the cardiovascular system, MrgD is found in endothelial cells, mesangial cells, vascular smooth muscle cells, and even within atherosclerotic plaques physiology.orgmedchemexpress.commdpi.comimrpress.com. Beyond the cardiovascular system, MrgD is predominantly expressed in small diameter sensory neurons of the dorsal root ganglia, particularly in nonpeptidergic, TRPV1-negative, C-polymodal nociceptors, suggesting a potential role in sensory perception guidetopharmacology.org. Moderate expression has also been detected in rat testes, urinary bladder, arteries, and uterus guidetopharmacology.org. Within the kidney, MrgD immunostaining is present in tubular cells of both proximal and distal nephrons, with moderate to intense staining in proximal tubules, but is absent in glomeruli mdpi.com. Furthermore, MrgD is expressed in various retinal cell types, including neurons, retinal vasculature, Müller glial cells, and retinal pigment epithelium (RPE) cells researchgate.net. The widespread distribution of MrgD receptors underscores the diverse physiological processes influenced by the this compound-MrgD axis.

Pathophysiological Implications of Alamandine in Disease Models

Role in Hypertension Models and Blood Pressure Dysregulation

Alamandine has demonstrated significant antihypertensive effects across multiple pre-clinical models of hypertension, contributing to blood pressure regulation and mitigating associated cardiovascular damage. imrpress.comfrontiersin.orgnih.govufop.br

Experimental Models of Hypertension (e.g., SHR, Dahl Salt-Sensitive, 2K1C)

Studies utilizing various experimental models of hypertension have elucidated this compound's efficacy in managing blood pressure and its related complications.

Spontaneously Hypertensive Rats (SHR): Long-term administration of this compound has shown beneficial effects on hypertension, cardiac hypertrophy, and left ventricular function in spontaneously hypertensive rats (SHR). jst.go.jp Oral administration of this compound leads to a sustained antihypertensive effect in SHRs. frontiersin.orgufop.br Furthermore, this compound significantly attenuated cardiac fibrosis in aged SHR rats, and this effect was observed to be independent of reductions in blood pressure. spandidos-publications.com However, it is noteworthy that microinjection of this compound into the hypothalamic paraventricular nucleus (PVN) increased mean arterial pressure (MAP) and renal sympathetic nerve activity (RSNA) in both Wistar-Kyoto (WKY) rats and SHRs, with a more pronounced effect in SHRs, suggesting a complex central regulatory role. nih.gov

Dahl Salt-Sensitive Rats: In Dahl rats maintained on high-salt diets, this compound effectively reduced systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP). imrpress.com

2-Kidney, 1-Clip (2K1C) Renovascular Hypertension Model: this compound has demonstrated beneficial effects on the cardiac index in the chronic phase of 2K1C hypertensive rats, exhibiting both hypotensive and positive inotropic cardiac effects in this model. jst.go.jp A two-week infusion of this compound in 2K1C hypertensive rats led to a notable decline in MAP, left-ventricular systolic pressure (LVSP), SBP, and DBP, alongside an increase in the maximum rate of pressure change in the left ventricle (dP/dt(max)). imrpress.comjst.go.jpjst.go.jpnih.gov In renovascular hypertensive rats, this compound produced a biphasic hemodynamic effect, characterized by an initial brief pressor effect mediated by the Angiotensin II type 1 receptor (AT1R), followed by a long-lasting depressor response partially mediated by PD123319-sensitive receptors, which can block AT2R and MrgD receptors. jst.go.jpnih.gov Histological analysis of cardiac tissue in 2K1C hypertensive rats confirmed that this compound decreased cardiac fibrosis and hypertrophy. jst.go.jpjst.go.jpnih.gov

The following table summarizes the observed blood pressure changes in 2K1C hypertensive rats treated with this compound:

| Parameter | 2K1C Hypertensive Rats (Baseline) | This compound Treatment (2 weeks) | Significance (p-value) | Source |

| Systolic Blood Pressure (SBP) | Increased | Decreased | < 0.001 | jst.go.jpjst.go.jpnih.gov |

| Diastolic Blood Pressure (DBP) | Increased | Decreased | < 0.001 | jst.go.jpjst.go.jpnih.gov |

| Mean Arterial Pressure (MAP) | Increased | Decreased | Not specified (notable decline) | imrpress.comjst.go.jp |

| Left Ventricular Systolic Pressure (LVSP) | Increased | Decreased | < 0.001 | jst.go.jpjst.go.jpnih.gov |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Increased | Decreased | < 0.001 | jst.go.jpjst.go.jpnih.gov |

| dP/dt(max) (rate of pressure change) | Decreased | Increased | < 0.05 | jst.go.jpjst.go.jpnih.gov |

Mechanisms of Antihypertensive Effects in Pre-clinical Settings

The antihypertensive effects of this compound in pre-clinical settings are mediated through several molecular mechanisms:

MrgD Receptor Activation: this compound primarily exerts its physiological actions by activating the Mas-related G protein-coupled receptor member D (MrgD). imrpress.comfrontiersin.orgmdpi.comnih.govnih.govufop.br

Nitric Oxide (NO) Release and Vasodilation: this compound-induced vasodilation of aortic rings and expansion of blood vessels can be attenuated by the nitric oxide synthase (NOS) inhibitor, N-nitro-L-arginine methyl ester (L-NAME). imrpress.comfrontiersin.orgjst.go.jp This suggests that this compound enhances the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production by activating the MrgD receptor, thereby contributing to its vasodilatory and anti-hypertensive effects. imrpress.comfrontiersin.orgjst.go.jpmdpi.commdpi.comphysiology.org Studies in stroke-prone SHRs have shown that the increased vasorelaxation following this compound treatment was attributable to the release of NO and prostaglandins. imrpress.comfrontiersin.org

Inhibition of Oxidative Stress: this compound is considered a significant suppressor of oxidative stress, a factor implicated in the development of kidney dysfunction and hypertension. imrpress.com

AMPK/NO Pathway Activation: this compound, acting via MrgD receptors, exhibits antihypertrophic effects in cardiomyocytes through the activation of the AMP-activated protein kinase (AMPK)/NO pathway. nih.govjst.go.jpmdpi.comresearchgate.net

PKA Pathway Inhibition: this compound has been shown to decrease cardiac hypertrophy by inhibiting the protein kinase A (PKA) pathway. jst.go.jp

Central Nervous System Effects: Microinjection of this compound into the caudal ventrolateral medulla (CVLM) has been observed to induce a hypotensive effect. imrpress.comfrontiersin.orgjst.go.jpmdpi.com Conversely, injection into the paraventricular nucleus (PVN) increased blood pressure and sympathetic activation, with these effects mediated via MrgD and the cAMP-PKA pathway. nih.gov

Enhanced Cardiac Contractility: this compound enhances cardiac contractility by sensitizing the myofilament to calcium through the activation of protein kinase C (PKC). jst.go.jp In cardiomyocytes from hypertensive rats, this compound enhances contractile responses through a NO-dependent activation of CaMKII. physiology.org

Involvement in Cardiac and Vascular Pathologies

This compound plays a protective role in various cardiac and vascular pathologies, including cardiac hypertrophy, vascular fibrosis, and remodeling under pathological stress. mdpi.comportlandpress.comresearchgate.net

Molecular Mechanisms in Cardiac Hypertrophy Progression

This compound has demonstrated the ability to prevent and attenuate cardiac hypertrophy through several molecular mechanisms:

this compound prevents angiotensin II (Ang II)-induced cardiac hypertrophy. nih.govmdpi.comnih.gov It also attenuates cardiac hypertrophy in angiotensin II-treated SHR hearts. frontiersin.org

Mechanisms of Action:

Its antihypertrophic effect is mediated by MrgD receptor activation, involving the AMP-activated protein kinase (AMPK)/NO pathway. nih.govjst.go.jpmdpi.comresearchgate.net

this compound decreases cardiac hypertrophy by inhibiting the PKA pathway. jst.go.jp

In neonatal rat cardiomyocytes (NRCM), this compound treatment reversed Ang II-induced changes in the mRNA expression of natriuretic peptide precursor type A (Nppa) and type B (Nppb), as well as the myosin heavy chain 6/7 (Myh 6/7) ratio. nih.gov

this compound prevents the increase in extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. nih.govresearchgate.net

It also decreased lipopolysaccharide (LPS)-induced inflammation and apoptosis in the heart. jst.go.jp

Role in Vascular Fibrosis and Remodeling under Pathological Stress

This compound exhibits anti-fibrotic and anti-remodeling effects in the vasculature under pathological conditions:

Attenuation of Arterial Remodeling: this compound attenuates arterial remodeling. mdpi.comportlandpress.comcapes.gov.br

In a mouse model of transverse aortic constriction (TAC), oral administration of this compound for 14 days attenuated arterial remodeling by reducing the thickness of the ascending aorta media layer and the cell density in the adventitia. portlandpress.comcapes.gov.br

this compound administration also attenuated ascending aorta fibrosis induced by TAC, leading to a reduction in total collagen deposition, expression of collagen III, transforming growth factor-beta (TGF-β) transcripts, matrix metalloproteinases (MMPs) activity, and vascular expression of MMP-2. portlandpress.comcapes.gov.br

Importantly, this compound decreased the vascular expression of proinflammatory genes such as CCL2, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), while increasing the expression of pro-resolution markers like MRC1 and FIZZ1 after TAC surgery. portlandpress.com

Angiotensin II-induced Vascular Fibrosis: this compound attenuates Ang II-induced vascular fibrosis in mice and rat vascular smooth muscle cells (VSMCs). researchgate.netnih.gov

It inhibits Ang II-stimulated increases in levels of collagen I, TGF-β, and connective tissue growth factor (CTGF). researchgate.netnih.gov

This anti-fibrotic effect is mediated by MrgD and involves blocking the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov

MrgD expression was observed to be increased in thoracic aortas of mice or VSMCs treated with Ang II, and this compound blocked the Ang II-induced increases in p-p38 and cyclic adenosine monophosphate (cAMP) levels. researchgate.netnih.gov

The following table summarizes the effects of this compound on key fibrosis markers in various models:

| Model/Condition | Marker | Effect of this compound Treatment | Source |

| Aged Spontaneously Hypertensive Rats (SHR) | Cardiac Fibrosis | Significantly attenuated | spandidos-publications.com |

| Isoproterenol-treated rats | Collagen I, Collagen III, Fibronectin accumulation | Significant decrease | jst.go.jp |

| 2K1C Hypertensive Rats | Cardiac Fibrosis | Decreased | jst.go.jpjst.go.jpnih.gov |

| Transverse Aortic Constriction (TAC) in mice | Total collagen deposition (ascending aorta) | Reduced | portlandpress.comcapes.gov.br |

| Transverse Aortic Constriction (TAC) in mice | Collagen III expression (ascending aorta) | Reduced | portlandpress.comcapes.gov.br |

| Transverse Aortic Constriction (TAC) in mice | TGF-β transcripts (ascending aorta) | Reduced | portlandpress.comcapes.gov.br |

| Transverse Aortic Constriction (TAC) in mice | MMPs activity (ascending aorta) | Reduced | portlandpress.comcapes.gov.br |

| Transverse Aortic Constriction (TAC) in mice | MMP-2 vascular expression (ascending aorta) | Reduced | portlandpress.comcapes.gov.br |

| Angiotensin II-treated rat VSMCs | Collagen I levels | Inhibited increase | researchgate.netnih.gov |

| Angiotensin II-treated rat VSMCs | TGF-β levels | Inhibited increase | researchgate.netnih.gov |

| Angiotensin II-treated rat VSMCs | CTGF levels | Inhibited increase | researchgate.netnih.gov |

Contribution to Atherosclerosis Development in Experimental Systems

While the direct contribution of this compound to atherosclerosis development is not extensively detailed as a pro-atherosclerotic factor in current research, the MrgD receptor, which is the primary target for this compound, has been found to be expressed in atherosclerotic plaques within the cardiovascular system. imrpress.comfrontiersin.org Given this compound's established anti-inflammatory, anti-fibrotic, and vasodilatory properties in other cardiovascular pathologies, its presence in atherosclerotic plaques might suggest a potential protective or modulatory role rather than a pro-atherosclerotic one. However, specific experimental systems directly investigating this compound's contribution to atherosclerosis development are limited in the provided search results.

Renal Disease Pathogenesis

This compound plays a notable role in the pathogenesis of renal diseases, demonstrating protective effects against damage and dysfunction in experimental models. Its involvement highlights the complexity of the RAS in kidney health and disease progression oup.comnih.gov.

Mechanistic Contributions to Renal Damage and Dysfunction

This compound contributes to mitigating renal damage and dysfunction through several mechanistic pathways. It has been shown to protect against renal ischemia-reperfusion (I/R) injury in rats by inhibiting oxidative stress oup.com. Specifically, this compound administration significantly reduced elevated levels of superoxide anion and malondialdehyde (MDA) in the kidneys of I/R rats, while reversing the decrease in superoxide dismutase (SOD) activity oup.com. Furthermore, it inhibited the increase in Nox activity and Nox1 expression, which are contributors to oxidative stress oup.com.

In models of salt-induced hypertension and renal damage, this compound alleviates renal dysfunction and fibrosis. It achieves this by inhibiting the PKC/reactive oxygen species (ROS) signaling pathway, thereby suppressing apoptosis in renal tubular cells nih.gov. This compound also attenuated increases in inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both serum and kidney tissues of renal I/R rats, and inhibited renal I/R-induced apoptosis oup.com. The peptide's vasodilatory effects, mediated by nitric oxide (NO) release, also contribute to its long-lasting antihypertensive effects, which can indirectly protect the kidneys mdpi.com.

Table 1: Effects of this compound on Renal Oxidative Stress Markers in I/R Rats

| Marker | I/R Group (vs. Control) | This compound + I/R Group (vs. I/R) | Source |

| Superoxide Anion | Increased | Significantly Inhibited | oup.com |

| Malondialdehyde (MDA) | Elevated | Inhibited | oup.com |

| Nox Activity | Enhanced | Reversed | oup.com |

| Nox1 Expression | Elevated | Reduced | oup.com |

| SOD Activity | Reduced | Reversed | oup.com |

Alterations in this compound Levels in Specific Kidney Conditions

Studies have indicated that this compound levels can be altered in specific kidney conditions. For instance, increased plasma concentrations of this compound have been observed in patients with chronic renal failure compared to healthy controls oup.comfrontiersin.orgfrontiersin.org. This suggests a potential compensatory role for this compound in response to kidney dysfunction, or it could reflect altered metabolism of RAS peptides in advanced renal disease frontiersin.orgfrontiersin.org. While the precise implications of these altered levels are still under investigation, the observed increase points to this compound's potential involvement in the pathophysiological landscape of chronic kidney disease frontiersin.orgfrontiersin.org.

Inflammatory and Autoimmune Disease Models

This compound demonstrates significant modulatory effects in various inflammatory and autoimmune disease models, primarily through its anti-inflammatory and pro-resolving properties portlandpress.comnih.govnih.gov.

Modulation of Inflammatory Responses in Arthritis Models

In experimental arthritis models, this compound has shown promising effects in modulating inflammatory responses. In a collagen-induced arthritis (CIA) mouse model, treatment with this compound inhibited the development of arthritis and reduced joint damage researchgate.netnih.gov. This protective effect was accompanied by a reduction in inflammatory cytokine mRNA expression in local joints, including IL-6, IL-23, and IFN-γ nih.gov. Furthermore, serum levels of TNF-α, IL-6, and IL-17 were decreased, while IL-10 levels were increased in this compound-treated CIA mice nih.gov.

In vitro findings: this compound (at concentrations of 0.1, 1, and 10 µg/ml) did not affect the survival of synovial fibroblasts from rheumatoid arthritis (RA) patients but significantly decreased their migration and the expression of proinflammatory cytokines in TNF-α-stimulated cells researchgate.netnih.gov. It also selectively decreased phosphorylated-JNK expression induced by TNF-α stimulation in RA fibroblast-like synoviocytes (FLS) nih.gov. These findings suggest that this compound attenuates arthritis development by suppressing inflammatory cytokine expression in RA synovial fibroblasts via the MAPK signaling pathway, indicating a potential therapeutic role for RA researchgate.netnih.gov.

Table 2: Effects of this compound on Inflammatory Cytokines in CIA Mice (Serum Levels)

| Cytokine | This compound Treatment Effect | Source |

| TNF-α | Decreased | nih.gov |

| IL-6 | Decreased | nih.gov |

| IL-17 | Decreased | nih.gov |

| IL-10 | Increased | nih.gov |

Contribution to Sepsis-Induced Cardiac Dysfunction in Experimental Models

This compound has been investigated for its contribution to mitigating sepsis-induced cardiac dysfunction in experimental models. In mice treated with lipopolysaccharide (LPS) to induce sepsis, this compound administration improved cardiac function, evidenced by increased ejection fraction and fractional shortening, which were otherwise decreased by LPS infusion nih.govresearchgate.net.

Mechanistically, this compound pre-treatment prevented LPS-induced myocardial inflammation, apoptosis, and autophagy nih.govresearchgate.net. It effectively inhibited the increase in mitogen-activated protein kinases (MAPKs) phosphorylation (p-ERK, p-JNK, and p-p38) induced by LPS, indicating that its protective effects are mediated, at least in part, by inhibiting these signaling pathways frontiersin.orgnih.govresearchgate.net. Additionally, this compound reversed LPS-induced decreases in α-myosin heavy chain (MHC) and β-MHC, and increases in S100 calcium binding protein A8 (S100A8) and S100A9 nih.gov. These findings highlight this compound's potential to enhance cardiac contractility, reduce inflammation, autophagy, and apoptosis in the context of sepsis-induced myocardial dysfunction nih.govresearchgate.net.

Table 3: Effects of this compound on Cardiac Parameters in Sepsis Models

| Parameter | Sepsis (LPS) Effect | This compound Treatment Effect (vs. Sepsis) | Source |

| Ejection Fraction | Decreased | Increased | nih.govresearchgate.net |

| Fractional Shortening | Decreased | Increased | nih.govresearchgate.net |

| Myocardial Inflammation | Induced | Prevented | nih.govresearchgate.net |

| Myocardial Apoptosis | Induced | Prevented | nih.govresearchgate.net |

| Myocardial Autophagy | Induced | Prevented | nih.govresearchgate.net |

| p-ERK levels | Increased | Inhibited | nih.gov |

| p-JNK levels | Increased | Inhibited | nih.gov |

| p-p38 levels | Increased | Inhibited | nih.gov |

Future Directions and Unexplored Avenues in Alamandine Research

Elucidation of Novel Biosynthetic and Degradation Pathways

The precise biosynthetic and degradation pathways of alamandine are areas requiring further in-depth investigation. Currently, two main pathways for this compound formation have been identified: catalytic hydrolysis of the octapeptide angiotensin A by angiotensin-converting enzyme 2 (ACE2), and direct decarboxylation of the N-terminal aspartate residue of Ang-(1-7) by an aspartate decarboxylase (AD) physiology.orgsvemonline.orgnih.gov. Angiotensin A and Ang-(1-7) are themselves active metabolites of Ang II physiology.org.

While it has been observed that this compound can be formed from Ang-(1-7) in the isolated rat heart, suggesting the presence of necessary enzymatic machinery within cardiac tissue, the specific cellular type or cardiac compartment responsible for its production remains unknown physiology.orgnih.gov. A significant knowledge gap exists regarding the human or mammalian enzyme responsible for the decarboxylation of Ang-(1-7) to this compound nova.eduresearchgate.net. Research suggests a potential involvement of bacterial aspartate β-decarboxylases, possibly from the gut microbiome, in this process, highlighting a novel area of interkingdom metabolic interaction nova.eduresearchgate.net. Future research should focus on identifying and characterizing these specific enzymes in mammalian systems and delineating the cellular and tissue-specific sites of this compound synthesis and breakdown. Understanding these pathways is crucial for modulating this compound levels for therapeutic purposes.

Identification of Additional Receptors or Modulators of this compound Action

The Mas-related G protein-coupled receptor member D (MrgD) has been unequivocally identified as the primary binding site for this compound ahajournals.orgphysiology.orgufop.brsvemonline.org. This compound's binding to MrgD-transfected cells leads to functional responses, such as nitric oxide (NO) release physiology.orgsvemonline.org. The binding of this compound to MrgD can be blocked by D-Pro7-Ang-(1-7) and β-alanine, but not by the Mas antagonist A-779, further confirming MrgD as its distinct receptor ahajournals.orgphysiology.orgsvemonline.orgahajournals.org.

However, the possibility of additional receptors or modulators influencing this compound's diverse biological activities warrants further exploration. While MrgD is the main receptor, the complexity of peptide signaling often involves cross-talk or interaction with other receptors, or the existence of secondary binding sites that might mediate specific effects or contribute to its pleiotropic actions. Investigating potential interactions with other G protein-coupled receptors (GPCRs) or receptor tyrosine kinases could reveal novel mechanisms of action and broaden the therapeutic potential of this compound.

Interplay with Other Endogenous Peptides and Hormonal Systems

This compound is an integral part of the renin-angiotensin system (RAS), a complex hormonal cascade that regulates cardiovascular function, electrolyte balance, and water homeostasis ahajournals.orgphysiology.orgufop.brsvemonline.org. It is considered part of the "non-classical" or "counter-regulatory" arm of the RAS, which generally opposes the detrimental effects mediated by the classical ACE/Ang II/AT1R axis physiology.orgsvemonline.orgresearchgate.net.

Further research is needed to fully characterize this compound's intricate interplay with other endogenous peptides and hormonal systems beyond its established role within the RAS. For instance, its effects on vasodilation are achieved, in part, through the secretion of vasodilatory substances like nitric oxide (NO) and bradykinin imrpress.com. While Ang-(1-7) is known to amplify bradykinin's vasodilatory effects, the direct and indirect interactions between this compound and the bradykinin system, including potential receptor heteromerization (e.g., MrgD with bradykinin receptors), require detailed investigation ahajournals.orgahajournals.org. Understanding these broader interactions could uncover synergistic or antagonistic effects that are critical for its physiological and pathophysiological roles.

Detailed Characterization of Tissue-Specific this compound-MrgD Signaling

The MrgD receptor, the primary target of this compound, exhibits a diverse tissue distribution, suggesting a wide range of physiological functions. Initial studies reported MrgD expression predominantly in small diameter nociceptive neurons in the dorsal root ganglion (DRG) physiology.orgahajournals.orgresearchgate.net. However, subsequent research has expanded its known presence to include the heart (cardiomyocytes), blood vessels (aorta endothelial and smooth muscle cells), testes, and various cardiovascular-related centers of the mouse brain, including the trigeminal tract, cerebellum, cortex, insular cortex, and hypothalamus physiology.orgimrpress.comahajournals.orgresearchgate.net. MrgD expression in the heart has been shown to increase in models of hypertension physiology.org.

Despite these findings, a detailed characterization of this compound-MrgD signaling pathways in a tissue-specific manner is still needed. Understanding how MrgD activation translates into specific cellular responses in different tissues (e.g., cardiomyocytes vs. endothelial cells vs. neurons) will provide crucial insights into its localized physiological roles. For example, in cardiomyocytes, this compound-induced anti-hypertrophic effects involve AMPK/NO signaling, and it can modulate protein kinase A (PKA) expression physiology.orgnih.gov. Further studies are required to elucidate the downstream signaling cascades, protein interactions, and gene expression changes elicited by this compound-MrgD activation in each relevant tissue.

Development of Advanced Research Tools (e.g., novel agonists/antagonists, transgenic models)

The advancement of this compound research heavily relies on the development of sophisticated research tools. While D-Pro7-Ang-(1-7) serves as an antagonist for both Mas and MrgD receptors, and β-alanine can also block MrgD binding, the creation of highly selective agonists and antagonists for MrgD is paramount ahajournals.orgphysiology.orgsvemonline.orgahajournals.org. Such tools would enable more precise dissection of this compound's specific effects, distinguishing them from those mediated by Ang-(1-7) or other RAS components.

The synthesis of novel this compound analogs, such as glycoside analogues, is already underway to explore their potential as MrgD receptor antagonists for applications like pain relief arizona.eduresearchgate.net. Further development of these and other modified peptides could lead to compounds with improved pharmacokinetic profiles, receptor selectivity, and tissue penetrance. Additionally, the generation and characterization of advanced transgenic animal models, such as MrgD knockout mice or inducible overexpression models, are essential for unequivocally establishing the physiological and pathophysiological roles of the this compound-MrgD axis in vivo ahajournals.org. These models would allow for the study of long-term effects and complex systemic interactions that cannot be fully replicated in in vitro systems.

Exploration of this compound's Role in Emerging Disease Areas

Beyond its well-documented cardiovascular effects (antihypertensive, antifibrotic, cardioprotective), this compound's role in other emerging disease areas is gaining attention and requires extensive investigation.

Neurological Diseases : this compound has demonstrated neuroprotective effects in various ischemic stroke models, protecting brain slices from cellular damage, excitotoxicity, and cell death nih.govresearchgate.net. Intracerebroventricular injection of this compound has been shown to attenuate neurological deficits and reduce apoptotic neurons in animal models of cerebral ischemia/reperfusion nih.govresearchgate.net. Furthermore, this compound exhibits anti-inflammatory and antioxidant effects in the brain, reducing pro-inflammatory cytokines and attenuating decreases in antioxidant enzyme activities nih.govresearchgate.net. It also shows antidepressant-like effects, modulating depression-like behavior through MrgD receptor activation in transgenic rats with low brain angiotensinogen mdc-berlin.denih.gov. These findings suggest a significant therapeutic potential in neurodegenerative and neuropsychiatric disorders.

These emerging areas represent fertile ground for future research, potentially leading to novel therapeutic applications for this compound.

Comparative Studies of this compound and this compound-Derived Peptides' Mechanisms

This compound shares a high structural similarity with Ang-(1-7), differing only in the N-terminal amino acid (alanine in this compound vs. aspartate in Ang-(1-7)) physiology.orgsvemonline.orgimrpress.com. Despite this close resemblance, they activate distinct receptors—MrgD for this compound and Mas for Ang-(1-7)—and exhibit some differences in their signaling pathways ahajournals.orgphysiology.orgsvemonline.orgahajournals.org. For example, this compound signaling in cardiomyocytes appears to involve AMP-activated protein kinase (AMPK), whereas Ang-(1-7)/Mas signaling often involves protein kinase B (AKT) nih.govahajournals.orgmdpi.com.

Integration of Multi-Omics Approaches in this compound Studies

The integration of multi-omics approaches represents a critical future direction for comprehensively dissecting the molecular underpinnings of this compound's biological activities. Multi-omics involves the simultaneous analysis of multiple "omics" layers, such as genomics, transcriptomics, proteomics, metabolomics, and phosphoproteomics, to provide a holistic view of biological systems nih.gov. By combining these data sets, researchers can move beyond studying individual molecules or pathways to understand the broader cellular and systemic responses to this compound.

For instance, while phosphoproteomic studies have already begun to shed light on this compound signaling pathways, such as its influence on the PI3K/AKT/mTOR pathway and its antiproliferative effects in certain cell lines umich.edu, a more integrated approach would offer deeper insights. Transcriptomic analyses could identify global changes in gene expression induced by this compound, revealing previously unrecognized transcriptional programs. Proteomics could quantify protein abundance and identify novel protein targets or complexes affected by this compound, while metabolomics could elucidate shifts in metabolic pathways, providing a functional readout of its impact. Epigenomic studies could further reveal how this compound might modulate gene expression through epigenetic modifications, such as DNA methylation or histone acetylation.

The power of multi-omics lies in its ability to identify correlations and causal relationships across different molecular layers, offering a more complete picture of this compound's mechanisms of action. This integrated perspective can uncover novel biomarkers for this compound's efficacy, identify new therapeutic targets, and predict potential off-target effects, thereby accelerating the translation of this compound research into clinical applications. For example, understanding how this compound influences gene expression (transcriptomics), protein activity (proteomics, phosphoproteomics), and metabolic flux (metabolomics) in concert could provide a comprehensive map of its protective effects against conditions like hypertension, cardiac remodeling, and fibrosis giapreza.comctdbase.org.

Systems Biology Approaches to Model this compound's Network Interactions

Systems biology, which focuses on understanding the interrelationships between molecular constituents of a living cell through the integration of experimental and computational approaches, is particularly well-suited to model this compound's complex network interactions uni.lunih.gov. The RAS itself is a highly intricate and dynamic system, involving numerous enzymes, peptides, and receptors with often opposing actions giapreza.comuni.lu. This compound's role within this system, primarily through its activation of the MrgD receptor, involves a cascade of downstream signaling events that influence various physiological processes nih.govciteab.com.

Furthermore, by integrating data from multi-omics studies into systems biology models, researchers can develop predictive frameworks for this compound's effects. Such models can help in understanding how this compound contributes to the balance of the RAS, particularly in diseases where the classical ACE-AngII-AT1 axis is overactive uni.lu. This holistic perspective is crucial for developing more effective and targeted interventions that leverage this compound's beneficial properties while minimizing unintended consequences.

Q & A

Q. What are the primary receptors for alamandine, and what experimental approaches validate their specificity?

this compound primarily binds to the Mas-related G protein-coupled receptor D (MrgD). Validation methods include:

- Transfecting cells with MrgD and measuring nitric oxide (NO) release or vasodilation responses .

- Pharmacological blockade using antagonists (e.g., D-Pro⁷-Ang-(1–7) for MrgD; A-779 for Mas receptor) to isolate receptor-specific effects .

- Genetic models (e.g., MrgD-knockout mice) to confirm functional dependence .

Q. How is this compound synthesized endogenously, and what analytical techniques confirm its presence in biological systems?

this compound is formed via:

- Decarboxylation of Ang-(1–7) by aspartate decarboxylase.

- ACE2-mediated hydrolysis of angiotensin A (Ang A) . Detection methods include mass spectrometry to identify circulating this compound in human blood and tissues .

Q. What in vivo models are standard for assessing this compound’s antihypertensive effects?

- Spontaneously Hypertensive Rats (SHRs): Blood pressure (BP) reduction is measured via telemetry or tail-cuff plethysmography after subcutaneous or oral administration (e.g., cyclodextrin inclusion compounds) .

- Two-Kidney, One Clip (2K1C) Hypertension: Compares vascular responsiveness between hypertensive and normotensive rats .

Q. What protocols are used for administering this compound in animal studies?

- Subcutaneous injection (e.g., 50 µg/kg/day in SHRs) .

- Oral delivery via β-hydroxypropyl cyclodextrin inclusion compounds for sustained release .

Advanced Research Questions

Q. How do researchers differentiate this compound’s effects from Ang-(1–7) in cardiovascular studies?

- Receptor Specificity: Use selective antagonists (A-779 for Mas; D-Pro⁷-Ang-(1–7) for MrgD) in vasodilation assays .

- Knockout Models: Compare responses in Mas⁻/⁻ vs. MrgD⁻/⁻ mice to isolate pathway contributions .

- Proteomic Profiling: Quantify downstream signaling molecules (e.g., NO, phosphorylated ERK) in transfected cell lines .

Q. What methodological strategies address contradictory findings on this compound’s role in atherosclerosis?

- Model Comparison: Contrast results in rabbit atherogenesis models (showing reduced vasoactivity) vs. murine models (showing anti-inflammatory effects via neutrophil degranulation inhibition) .

- Biomarker Quantification: Measure pro-atherogenic proteins (e.g., PAI-1) and cytokines (TNF-α, IL-6) to clarify context-dependent effects .

Q. What phosphoproteomic approaches elucidate this compound’s antiproliferative signaling in cancer cells?

- Large-Scale Proteomics: Use CHO-MrgD cells and Mia PaCa-2 pancreatic cancer lines treated with this compound (100 µM) to identify regulated pathways (e.g., BRAF/MKK/ERK, PI3K/AKT) .

- Pathway Enrichment Analysis: Apply LIMMA and Rank Product tests to quantify phosphorylation changes in oxidative phosphorylation and fatty acid degradation pathways .

Q. How does genetic deletion of MrgD affect cardiac function, and what techniques assess this?

- Echocardiography: Measures left ventricular remodeling and systolic dysfunction in MrgD⁻/⁻ mice .

- Langendorff Isolated Heart Preparations: Evaluates contractility and coronary flow in knockout models .

- Inotropic Measurements: Assesses calcium handling in isolated cardiomyocytes .

Q. How is this compound’s effect on inflammatory mediators quantified in myocardial injury models?

- Cytokine Assays: ELISA for TNF-α, IL-1β, and IL-6 in myocardial ischemia-reperfusion injury (IRI) models .

- Western Blotting: Quantifies NF-κB pathway proteins (e.g., p65 phosphorylation) and JNK activation .

Q. What evidence supports this compound’s role in energy metabolism reprogramming in cancer?

- Warburg Effect Reversal: Proteomics show increased oxidative phosphorylation and fatty acid degradation in Mia PaCa-2 cells, linked to antiproliferative effects .

- Metabolic Flux Analysis: Tracks glucose and fatty acid utilization via isotopically labeled substrates .

Key Methodological Considerations

- Antagonist Specificity: Use D-Pro⁷-Ang-(1–7) for MrgD and A-779 for Mas to avoid cross-reactivity .

- Dose Optimization: High concentrations (e.g., 100 µM) are required for antiproliferative effects in cancer cells .

- Model Limitations: Atherosclerosis findings may vary between species (rabbits vs. mice) due to differences in RAS component expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.